Ethyl 3-(aminomethyl)oxetane-3-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)oxetane-3-carboxylate is a chemical compound with the molecular formula C7H13NO3 It features an oxetane ring, which is a four-membered cyclic ether, and is known for its unique reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amino alcohol derivative under acidic or basic conditions. For instance, the reaction of an amino alcohol with an ester or acid chloride can lead to the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, amino alcohols, and other functionalized compounds .
Scientific Research Applications
Ethyl 3-(aminomethyl)oxetane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects. The aminomethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)oxetane: A closely related compound with similar reactivity and applications.
Oxetane-3-carboxylic acid: Another oxetane derivative with distinct properties and uses.
Uniqueness
Ethyl 3-(aminomethyl)oxetane-3-carboxylate is unique due to its combination of the oxetane ring and the aminomethyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-(aminomethyl)oxetane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-6(9)7(3-8)4-10-5-7/h2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQXUOMNKDCXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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